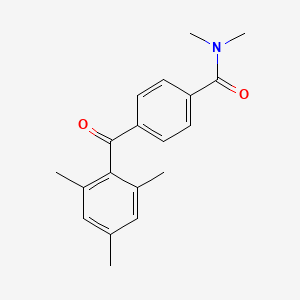
N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide, also known as BMN-673, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in repairing DNA damage, and their inhibition has shown promising results in cancer therapy.
作用機序
N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide works by inhibiting PARP enzymes, which are responsible for repairing DNA damage. When PARP enzymes are inhibited, cancer cells are unable to repair DNA damage, leading to cell death. This mechanism of action makes N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide a promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects
N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide has been found to have a selective effect on cancer cells, leading to minimal toxicity in normal cells. In addition, N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is due to the inhibition of PARP enzymes, which leads to the accumulation of DNA damage and activation of cell death pathways.
実験室実験の利点と制限
N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide has several advantages for lab experiments, including its high potency and selectivity for PARP enzymes. However, its high cost and limited availability may limit its use in some experiments. In addition, the effects of N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide on normal cells and tissues are not fully understood, which may limit its use in some studies.
将来の方向性
Future research on N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide could focus on several areas, including the development of more cost-effective synthesis methods, the investigation of its effects on normal cells and tissues, and the exploration of its potential use in combination with other cancer therapies. In addition, further studies could investigate the potential use of N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide in other diseases, such as neurodegenerative disorders and inflammatory diseases.
Conclusion
In conclusion, N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide is a promising therapeutic agent for cancer treatment, with a selective effect on cancer cells and minimal toxicity in normal cells. Its inhibition of PARP enzymes leads to the accumulation of DNA damage and activation of cell death pathways, making it a potent anticancer agent. Future research on N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide could lead to the development of more effective cancer therapies and the exploration of its potential use in other diseases.
合成法
The synthesis of N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide involves the reaction of 4-nitrobenzoic acid with 5-bromo-6-methyl-2-pyridinamine, followed by the addition of thionyl chloride and then the reaction with N,N-dimethylformamide dimethyl acetal. This process results in the formation of N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide, which is then purified through recrystallization.
科学的研究の応用
N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment. It has been shown to be effective against several types of cancer, including breast, ovarian, and prostate cancer. In addition, N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide has been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
特性
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O3/c1-8-11(14)6-7-12(15-8)16-13(18)9-2-4-10(5-3-9)17(19)20/h2-7H,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOGNKSUYAPFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-6-methylpyridin-2-yl)-4-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5698617.png)
![ethyl 4-{[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]amino}benzoate](/img/structure/B5698625.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B5698633.png)
![N-[4-(dimethylamino)benzylidene]-4-methylbenzenesulfonamide](/img/structure/B5698654.png)
![2-[(diethylamino)methyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B5698662.png)


![2-[propyl(2-pyridinylmethyl)amino]ethanol](/img/structure/B5698673.png)


